molecular formula C26H22N2O B15005675 2-[(naphthalen-1-yloxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole

2-[(naphthalen-1-yloxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole

Cat. No.: B15005675
M. Wt: 378.5 g/mol
InChI Key: WDRCMIPVGUPOEK-UHFFFAOYSA-N
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Description

2-[(naphthalen-1-yloxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole core, which is substituted with a naphthalen-1-yloxy group and a 2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(naphthalen-1-yloxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the Naphthalen-1-yloxy Group: The naphthalen-1-yloxy group can be introduced through an etherification reaction, where naphthalen-1-ol is reacted with a suitable alkylating agent in the presence of a base.

    Attachment of the 2-Phenylethyl Group: The 2-phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the benzimidazole core is alkylated with 2-phenylethyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(naphthalen-1-yloxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of halogenated or substituted derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(naphthalen-1-yloxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • methyl 2-(naphthalen-1-yloxy)propanoate
  • 1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride
  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

2-[(naphthalen-1-yloxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H22N2O

Molecular Weight

378.5 g/mol

IUPAC Name

2-(naphthalen-1-yloxymethyl)-1-(2-phenylethyl)benzimidazole

InChI

InChI=1S/C26H22N2O/c1-2-9-20(10-3-1)17-18-28-24-15-7-6-14-23(24)27-26(28)19-29-25-16-8-12-21-11-4-5-13-22(21)25/h1-16H,17-19H2

InChI Key

WDRCMIPVGUPOEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2COC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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